4-Methoxyquinoline-2-carboxamide
Description
4-Methoxyquinoline-2-carboxamide is a heterocyclic compound featuring a quinoline core substituted with a methoxy (-OCH₃) group at position 4 and a carboxamide (-CONH₂) group at position 2. This scaffold is notable for its versatility in medicinal chemistry, serving as a precursor for derivatives with diverse biological activities, including antibacterial, antipathogenic, and enzyme inhibitory properties .
Synthesis: The compound is typically synthesized via Pd-catalyzed cross-coupling reactions or carboxamide coupling strategies. For instance, highlights the use of PdCl₂(PPh₃)₂ and PCy₃ in DMF with 4-methoxyphenylboronic acid to construct quinoline derivatives. Similarly, describes coupling 4-methoxyquinoline-2-carboxylic acid with bicyclic amines using standard amidation protocols .
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-methoxyquinoline-2-carboxamide |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-6-9(11(12)14)13-8-5-3-2-4-7(8)10/h2-6H,1H3,(H2,12,14) |
InChI Key |
PNGRJGDDWPXRRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC2=CC=CC=C21)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Quinoline Core
Positional Isomers: 4-Methoxy vs. 8-Methoxy
- 8-Methoxyquinoline-2-carboxamide Derivatives (): These compounds incorporate a methoxy group at position 8 and a 1,3,4-thiadiazole moiety. Biological Activity: Exhibited moderate to good antibacterial efficacy against Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli), comparable to Chloromycin . Structural Impact: The 8-methoxy group may enhance membrane permeability due to altered lipophilicity compared to 4-methoxy analogs.
Halogenated Derivatives
- 6-Chloro-4-Methoxyquinoline-2-carboxamide (): Structure: Features a chlorine atom at position 6 and a 3,4-dimethylphenyl group on the carboxamide. Molecular Weight: 340.8 g/mol.
Carboxamide Nitrogen Modifications
Derivatives with substituted bicyclic amines or aryl groups on the carboxamide nitrogen exhibit varied pharmacological profiles:
Bicyclic Amine Derivatives ():
- Key Insight : The 4-pyridylmethyl group (12w) enhances interaction with enzymes like Ftase, while isomerism in 12u complicates pharmacokinetics .
Arylalkyl Substituents ():
- N-(4-Bromophenethyl)-4-Methoxyquinoline-2-carboxamide (): Application: Multi-target agent inhibiting FPTase (farnesyltransferase), critical in cancer signaling pathways. Structural Advantage: The bromophenethyl group enhances hydrophobic interactions with enzyme active sites .
Scaffold Variations: Quinoline vs. Isoquinoline
- 6-Methoxyisoquinoline (): Molecular Formula: C₁₀H₉NO Boiling Point: 295.6°C Comparison: The isoquinoline scaffold exhibits distinct π-π stacking interactions compared to quinoline, influencing receptor affinity .
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